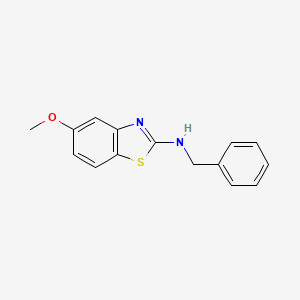

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine

Übersicht

Beschreibung

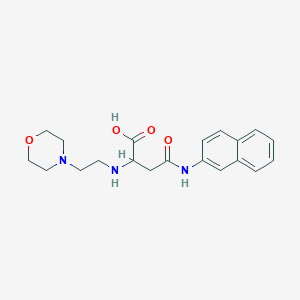

“N-benzyl-5-methoxy-1,3-benzothiazol-2-amine” is a chemical compound with the CAS Number: 878061-41-7 . It has a molecular weight of 270.35 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-benzyl-5-methoxy-1,3-benzothiazol-2-amine”, has been a subject of interest in recent years . A variety of methods have been developed, including one-pot multicomponent reactions with the participation of 2-aminobenzothiazole . These reactions often proceed in the absence of a solvent, with water being used as a non-toxic and widely available solvent . Catalytic reactions are prioritized, allowing to reduce the impact on the environment .Molecular Structure Analysis

The molecular structure of “N-benzyl-5-methoxy-1,3-benzothiazol-2-amine” is represented by the Inchi Code: 1S/C15H14N2OS/c1-18-12-7-8-14-13 (9-12)17-15 (19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3, (H,16,17) .Physical And Chemical Properties Analysis

“N-benzyl-5-methoxy-1,3-benzothiazol-2-amine” is a solid compound . It has a molecular weight of 270.35 . The Inchi Code for the compound is 1S/C15H14N2OS/c1-18-12-7-8-14-13 (9-12)17-15 (19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3, (H,16,17) .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine derivatives have demonstrated promising antimicrobial properties. Researchers have explored their effectiveness against bacteria and fungi, making them potential candidates for novel antibiotics and antifungal agents .

Herbicidal Activity

Interestingly, N-benzyl-5-methoxy-1,3-benzothiazol-2-amine analogs were discovered during a random screening program for herbicidal activity. These compounds interfere with the biosynthesis of β-carotene in plants, leading to a bleaching effect on newly grown leaves .

Metal Chelates and Medicinal Role

Aminothiazole-containing Schiff bases, including those derived from N-benzyl-5-methoxy-1,3-benzothiazol-2-amine, have been synthesized and studied for their metal chelation properties. Theoretical exploration and experimental studies provide insights into their potential medicinal applications .

Biological and Clinical Applications

Indole derivatives, such as N-benzyl-5-methoxy-1,3-benzothiazol-2-amine, are of wide interest due to their diverse biological activities. While not directly related to the benzothiazole moiety, indole compounds play crucial roles as plant hormones (e.g., indole-3-acetic acid) and have various pharmacological applications .

Zukünftige Richtungen

Benzothiazoles, including “N-benzyl-5-methoxy-1,3-benzothiazol-2-amine”, are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . Due to their wide range of biological activities, research and development in medicinal chemistry and pharmacology based on benzothiazole derivatives have become especially relevant . Future research may focus on the development of targeted synthesis of benzothiazole analogs .

Wirkmechanismus

Target of Action

The primary target of N-benzyl-5-methoxy-1,3-benzothiazol-2-amine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .

Mode of Action

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine has been identified as a selective STAT3 inhibitor . It can directly bind to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, which plays a crucial role in the proliferation and survival of cancer cells .

Pharmacokinetics

Its molecular weight is270.35 , which is within the acceptable range for drug-like molecules. This suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.

Result of Action

The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at 50 mg/kg , indicating potential for further development.

Eigenschaften

IUPAC Name |

N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-18-12-7-8-14-13(9-12)17-15(19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIIQWUVDVGXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325508 | |

| Record name | N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678070 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

878061-41-7 | |

| Record name | N-benzyl-5-methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2431668.png)

![2-(2,3-Dihydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431669.png)

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2431675.png)

![1-[2-(Dimethylamino)-2-pyridin-3-ylethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B2431679.png)

![N-(2,4-difluorophenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2431684.png)

![(E)-1-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)naphthalen-2-ol](/img/structure/B2431685.png)

![(5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2431690.png)